molecular formula C11H16N2O B3012387 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol CAS No. 2199302-29-7

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B3012387
CAS No.: 2199302-29-7
M. Wt: 192.262
InChI Key: FNDNBRSOMBUIJN-UHFFFAOYSA-N
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Description

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a methyl(pyridin-2-yl)amino group

Scientific Research Applications

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol typically involves the following steps:

    Formation of the Pyridin-2-ylamine Intermediate: Pyridine is reacted with methylamine under controlled conditions to form pyridin-2-ylamine.

    Cyclopentane Ring Formation: The pyridin-2-ylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the cyclopentane ring with the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridin-2-yl group can be reduced to form a piperidine derivative.

    Substitution: The methyl(pyridin-2-yl)amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridin-2-yl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-[Methyl(pyridin-2-yl)amino]cyclopentanone.

    Reduction: Formation of 2-[Methyl(piperidin-2-yl)amino]cyclopentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(pyridin-3-yl)amino]cyclopentan-1-ol: Similar structure but with the pyridin-3-yl group.

    2-[Methyl(pyridin-4-yl)amino]cyclopentan-1-ol: Similar structure but with the pyridin-4-yl group.

    2-[Ethyl(pyridin-2-yl)amino]cyclopentan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(9-5-4-6-10(9)14)11-7-2-3-8-12-11/h2-3,7-10,14H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNBRSOMBUIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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